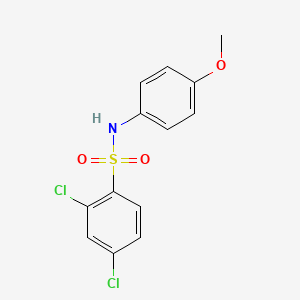
4-methyl-N-(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide, also known as Methylthioninium chloride or methylene blue, is a synthetic compound with a blue color. It has been used for various purposes, including as a dye, a medication, and a laboratory reagent. In recent years, it has gained attention for its potential applications in scientific research, particularly in the fields of neuroscience and cancer research.
Mecanismo De Acción
Methylene blue works by inhibiting the activity of enzymes involved in oxidative metabolism, which can lead to the production of reactive oxygen species (ROS) and mitochondrial dysfunction. It can also act as an electron acceptor, which can prevent the buildup of excess electrons in the electron transport chain. These mechanisms can lead to a reduction in oxidative stress and improved mitochondrial function.
Biochemical and Physiological Effects:
Methylene blue has been shown to have a variety of biochemical and physiological effects, including reducing the production of ROS, improving mitochondrial function, and increasing the activity of antioxidant enzymes. It has also been shown to have anti-inflammatory and anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methylene blue in lab experiments is its versatility, as it can be used for a variety of applications. It is also relatively inexpensive and widely available. However, its effectiveness can be impacted by factors such as the purity of the compound, the concentration used, and the method of application. Additionally, its blue color can interfere with certain imaging techniques, which can limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research involving methylene blue, including investigating its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as its potential as an anti-cancer agent. Further studies are also needed to determine the optimal concentration and application method for methylene blue in various research applications. Additionally, research into the synthesis of modified forms of methylene blue may lead to compounds with improved effectiveness and reduced side effects.
Métodos De Síntesis
Methylene blue can be synthesized through various methods, including reduction of N,N-dimethyl-4-nitroaniline with zinc dust, or oxidation of N,N-dimethylaniline with nitrobenzene. The synthesis method can affect the purity and properties of the compound, which can impact its effectiveness in research applications.
Aplicaciones Científicas De Investigación
Methylene blue has been used in a variety of research applications, including as a staining agent for cellular structures, a mitochondrial function indicator, and a photosensitizer for photodynamic therapy. It has also been studied for its potential neuroprotective effects, as it has been shown to inhibit the aggregation of beta-amyloid protein and reduce oxidative stress in the brain. Additionally, it has been investigated for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
(NE)-4-methyl-N-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-10-3-6-13(7-4-10)19(17,18)15-14-8-5-12(16)9-11(14)2/h3-9H,1-2H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGIODZSIMGRSG-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC(=O)C=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

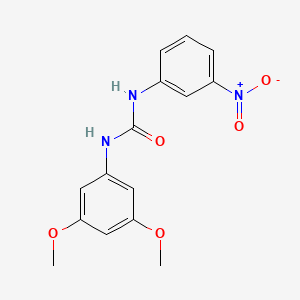
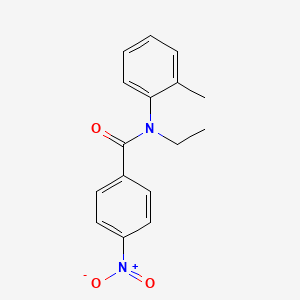
![1-{4-amino-2-[(3-chloro-4-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone](/img/structure/B5749211.png)
![3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5749219.png)
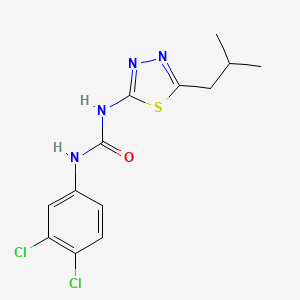
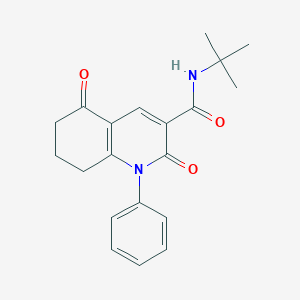
![[(4-thiomorpholinylcarbonothioyl)thio]acetic acid](/img/structure/B5749239.png)
![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]nicotinohydrazide](/img/structure/B5749250.png)
![N-(4-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5749254.png)

![4-chloro-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5749272.png)
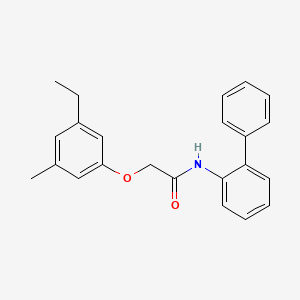
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5749281.png)
